![molecular formula C16H25NO2 B13499189 Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylphenyl group, which is known for its stability and resistance to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate typically involves the esterification of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid.
Reduction: The major product is 3-{[(4-tert-butylphenyl)methyl]amino}propanol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Applications De Recherche Scientifique
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid and ethanol. This hydrolysis reaction is crucial for its biological activity, as the resulting acid can interact with specific receptors or enzymes in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester known for its fruity odor, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the tert-butylphenyl group.
Uniqueness
Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate is unique due to the presence of the tert-butylphenyl group, which imparts stability and resistance to oxidation. This makes it particularly useful in applications where long-term stability is required, such as in fragrances and pharmaceuticals.
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
ethyl 3-[(4-tert-butylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C16H25NO2/c1-5-19-15(18)10-11-17-12-13-6-8-14(9-7-13)16(2,3)4/h6-9,17H,5,10-12H2,1-4H3 |
Clé InChI |
STEZJTZBIZTYEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNCC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)

![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)

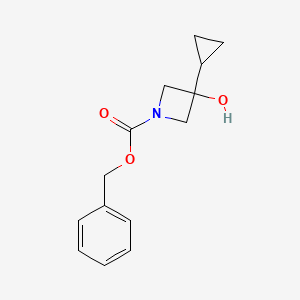
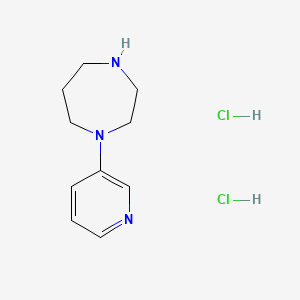

![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
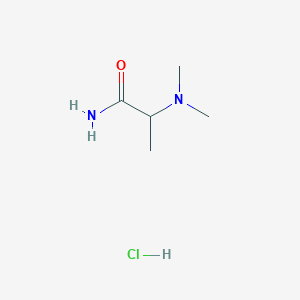
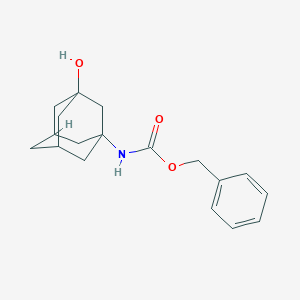
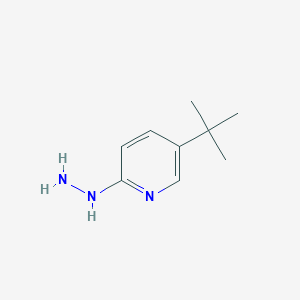
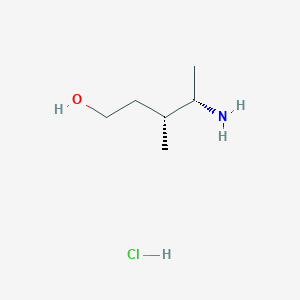
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
